molecular formula C13H8N2S B573446 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline CAS No. 169147-51-7

1H-Benzo[DE]thiazolo[5,4-G]isoquinoline

Cat. No.: B573446
CAS No.: 169147-51-7
M. Wt: 224.281
InChI Key: IUPRSBHXHNFRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzo[de]thiazolo[5,4-g]isoquinoline (CAS Number 169147-51-7) is a sophisticated heterocyclic aromatic compound with a molecular formula of C13H8N2S and a molecular weight of 224.28 g/mol. This fused ring system integrates isoquinoline and thiazole moieties, a structural feature present in numerous biologically active molecules. The compound's calculated density is 1.438 g/cm³, with a high predicted boiling point of approximately 462.9°C, indicating its thermal stability . Heterocyclic scaffolds like this are of paramount interest in medicinal chemistry due to their synthetic versatility and potential as privileged pharmacophores for drug discovery . Recent computer-aided drug design studies have identified the related chemotype of thiazolo[5,4-c]isoquinoline as a promising scaffold for acetylcholinesterase (AChE) inhibition, suggesting potential research applications for this compound in neuroscience, particularly for investigating Alzheimer's disease pathways . Furthermore, structurally analogous compounds, such as thiazolo[2,3-b]quinazolines, have demonstrated significant in vitro antitumor activity against human cancer cell lines, including hepatocellular carcinoma (Hep-G2) . The presence of the isoquinoline core is also significant, as this structure is the backbone of thousands of natural alkaloids and is frequently investigated for its diverse pharmacological properties . This combination of features makes this compound a valuable building block for researchers developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring structure-activity relationships in chemical biology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169147-51-7

Molecular Formula

C13H8N2S

Molecular Weight

224.281

InChI

InChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2

InChI Key

IUPRSBHXHNFRJA-UHFFFAOYSA-N

SMILES

C1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4

Synonyms

1H-Benzo[de]thiazolo[5,4-g]isoquinoline(9CI)

Origin of Product

United States

Reactivity and Chemical Transformations of the 1h Benzo De Thiazolo 5,4 G Isoquinoline Scaffold

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 1H-Benzo[de]thiazolo[5,4-g]isoquinoline scaffold is a complex process due to the multiple, electronically distinct rings. The regioselectivity of such reactions is dictated by the directing effects of the fused heterocyclic systems on the central benzene (B151609) ring and the inherent reactivity of the heterocyclic rings themselves.

The thiazole (B1198619) ring, particularly with its sulfur atom, and the pyridine (B92270) ring of the isoquinoline (B145761) moiety both deactivate the fused benzene ring towards electrophilic attack compared to benzene itself. The nitrogen atom in the isoquinoline part and the thiazole ring are electron-withdrawing, which reduces the electron density of the aromatic system.

In principle, electrophilic attack can occur on the benzo ring or the heterocyclic portions.

Substitution on the Benzo Ring: The fused thiazole and pyridine rings act as deactivating groups. Deactivating groups generally direct incoming electrophiles to the meta position relative to their point of attachment. However, in fused systems, the outcome is a balance of the directing influence of both heterocyclic rings. Computational studies on related systems suggest that the presence of deactivating substituents has a low impact on regioselectivity, which is often controlled by slight polarizations of the ring's electron density and steric hindrance. clockss.org

Substitution on the Heterocyclic Rings: The pyridine part of the isoquinoline is generally resistant to electrophilic substitution due to its electron-deficient nature. If substitution occurs, it is typically at the C5 or C8 positions of the isoquinoline system (if unsubstituted), but in this fused scaffold, these positions are part of the benzo ring. The thiazole ring contains a methyne (CH) group which can be a site for substitution.

Nucleophilic Aromatic Substitution Reactions within the Fused System

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-poor aromatic and heteroaromatic systems. The this compound nucleus, with its electron-deficient pyridine and thiazole rings, is well-suited for such reactions, particularly when activated by a suitable leaving group, such as a halogen.

Research on related thiazolo[5,4-c]isoquinolines has demonstrated the feasibility of SNAr-type reactions. For instance, halogenated derivatives can undergo Suzuki-Miyaura cross-coupling reactions, where an arylboronic acid acts as the nucleophilic partner to displace a halogen atom. The regioselectivity of these substitutions is influenced by the position and type of the halogen. Studies on 6-chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline showed that substitution could occur at the different chlorinated positions, sometimes leading to mixtures of mono-, di-, and tri-substituted products depending on the reaction conditions.

In a related manner, studies on 2,4-dichloroquinazoline (B46505) show that nucleophilic attack by amines occurs selectively at the C4 position. acs.org This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. acs.org By analogy, for a hypothetical halogenated this compound, the positions on the isoquinoline and thiazole portions of the molecule would be the most likely sites for nucleophilic attack, with the precise location depending on the electronic activation provided by the fused ring system.

Reaction Type Substrate Example Reagents Product Type Reference
Suzuki-Miyaura CouplingHalogenated Thiazolo[5,4-c]isoquinolineArylboronic acid, Pd catalyst, BaseAryl-substituted Thiazoloisoquinoline
Amination2,4-DichloroquinazolinePrimary/Secondary Amine4-Amino-2-chloroquinazoline acs.org

This table presents data from related heterocyclic systems to illustrate potential reactivity.

Oxidation and Reduction Chemistry of the Thiazoloisoquinoline Nucleus

The oxidation and reduction chemistry of the this compound nucleus involves several potential sites of reaction, including the sulfur and nitrogen heteroatoms and the aromatic rings.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment of benzothiazole (B30560) derivatives with mild oxidants like magnesium monoperoxyphthalate (MMPP) can lead to an oxidative ring-opening of the thiazole ring to form acylamidobenzene sulfonate esters. scholaris.cacdnsciencepub.com This process is believed to occur via the initial ring-opening to reveal a thiol, which is then oxidized. scholaris.caresearchgate.net Another potential oxidation site is the nitrogen atom of the isoquinoline moiety, which can be oxidized to an N-oxide using peracids like m-CPBA. acs.org The synthesis of isoquinoline-5,8-dione (B3342986) N-oxides has been achieved through the oxidation of 5,8-dihydroxy or 5,8-diamino isoquinoline N-oxides. clockss.org In some cases, oxidation with potent agents like potassium dichromate can lead to the cleavage of the benzene ring. youtube.com

Reduction: The reduction of the isoquinoline portion of the scaffold is a common transformation. Catalytic hydrogenation using catalysts like platinum or palladium can reduce the pyridine ring to a tetrahydroisoquinoline derivative. youtube.com The choice of catalyst and conditions can influence the extent of reduction. For instance, lithium in primary amines (e.g., propylamine) has been used to reduce isoquinoline to octahydro derivatives, which can be further hydrogenated to decahydroisoquinolines. acs.orgacs.org Other reagents like zinc borohydride (B1222165) have been employed for the regioselective reduction of isoquinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com Photochemical methods using triethylsilane and an acid under UV irradiation have also been developed for the semi-reduction of quinolines and isoquinolines. nih.gov

Transformation Reagent(s) Affected Moiety Potential Product Reference
Oxidationm-CPBA, H₂O₂Isoquinoline NitrogenN-Oxide derivative clockss.orgacs.org
OxidationMMPPThiazole RingRing-opened sulfonate ester scholaris.cacdnsciencepub.com
ReductionH₂ / Catalyst (Pt, Pd)Isoquinoline Pyridine RingTetrahydroisoquinoline derivative youtube.comacs.org
ReductionLi / PropylamineIsoquinoline Ring SystemOctahydro/Decahydroisoquinoline derivative acs.org
ReductionZn(BH₄)₂Isoquinoline Pyridine Ring1,2,3,4-Tetrahydroisoquinoline derivative tandfonline.com

This table illustrates potential oxidation and reduction reactions based on studies of parent heterocycles.

Functionalization Strategies via Direct C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic scaffolds. For the this compound system, transition-metal-catalyzed C-H activation offers a route to introduce new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalization.

Research on related systems provides insight into potential strategies. For example, the synthesis of benzo tandfonline.comacs.orgthiazolo[2,3-c] scholaris.canih.govacs.orgtriazoles has been achieved via an intramolecular C-H bond functionalization, where an oxidative cyclization forms the thiazole ring. rsc.orgacs.org This highlights the reactivity of C-H bonds on the benzene ring adjacent to the sulfur- and nitrogen-containing moieties.

Furthermore, copper and iron catalysts have been used for the direct C-H functionalization of tetrahydroisoquinolines (THIQs). tandfonline.com These methods allow for the introduction of aryl groups at the C1 position of the THIQ core. Ruthenium-catalyzed C-H functionalization of phenylglycine derivatives has also been employed to construct isoquinoline-1-carboxylates through an annulation reaction with alkynes. These reactions often proceed with the assistance of a directing group and an oxidant. The application of such methodologies to the this compound scaffold could enable regioselective functionalization at specific C-H bonds, guided by the inherent electronic properties of the system or an installed directing group.

Post-Synthetic Modification via Organometallic Reagents (e.g., Lithiation)

Post-synthetic modification using organometallic reagents, particularly organolithiums, provides a versatile method for introducing a wide range of functional groups. This strategy typically involves a regioselective deprotonation (metalation) to form a highly reactive organometallic intermediate, which is then quenched with an electrophile.

For the this compound scaffold, lithiation would likely occur at the most acidic C-H bond. The acidity of the protons is influenced by the proximity to the electron-withdrawing nitrogen atoms and the sulfur atom. In the absence of a strong directing group, deprotonation might occur at the position adjacent to the sulfur in the thiazole ring or at a position on the isoquinoline ring activated by the nitrogen atom.

A powerful related strategy is directed ortho-metalation (DoM), where a functional group on the scaffold directs the organolithium reagent to deprotonate a specific adjacent position. If a suitable directing group (e.g., amide, sulfoxide) were installed on the this compound core, highly regioselective lithiation could be achieved. Subsequent reaction of the resulting lithiated species with a diverse array of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) would allow for the synthesis of a library of functionalized derivatives. This approach has been successfully used in the synthesis of substituted pyrazoloquinolines and isoquinolines, where regioselective metalation followed by transmetalation and cross-coupling was a key step.

Theoretical and Computational Investigations of 1h Benzo De Thiazolo 5,4 G Isoquinoline

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule like 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline governs its optical and electronic properties. Molecular Orbital (MO) theory provides a framework for understanding this structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electrical conductivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable, which can correlate with higher reactivity and potential applications in organic electronics. acs.org For hetero-polycyclic aromatic systems, the introduction of heteroatoms such as nitrogen and sulfur can significantly influence the energies of the HOMO and LUMO. beilstein-journals.orgnih.govchemrxiv.org Theoretical calculations, typically using Density Functional Theory (DFT), can predict these orbital energies and the resulting gap. For a molecule like this compound, the nitrogen and sulfur atoms would be expected to introduce lone pairs and affect the π-conjugation of the system, thereby modulating the HOMO-LUMO gap.

A hypothetical analysis would involve calculating the energies of the frontier orbitals. The results would typically be presented in a table format, comparing the subject molecule to related, well-understood compounds to provide context.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.15-1.784.37
Benzothiazole (B30560)-5.89-1.524.37
Isoquinoline (B145761)-6.01-1.654.36
This compound(Predicted)(Predicted)(Predicted)

Note: The values for naphthalene, benzothiazole, and isoquinoline are representative literature values and would be used as a baseline for comparison. The values for the title compound are hypothetical and would be determined via quantum chemical calculations.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. rsc.org It can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. rsc.org For a hetero-polycyclic aromatic system containing nitrogen and sulfur, DFT calculations can elucidate reaction pathways for processes such as electrophilic substitution, oxidation, or desulfurization. researchgate.netrsc.org

For instance, understanding the mechanism of desulfurization is critical in many industrial applications. rsc.org DFT studies can model the interaction of the sulfur atom in the thiazole (B1198619) ring with a catalyst or reactant, calculating the energy barriers for C-S bond cleavage. rsc.org Similarly, the reactivity of the nitrogen atoms in the isoquinoline moiety can be explored, predicting sites of protonation or alkylation. acs.org These calculations provide invaluable insights into the molecule's chemical behavior that can guide synthetic chemists. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid, planar molecule, conformational analysis is still relevant for understanding subtle out-of-plane distortions and the rotational freedom of any potential substituents. youtube.com For larger, more flexible polycyclic systems, conformational isomerism can significantly impact molecular properties. fiveable.meopenstax.org

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal vibrational modes, conformational changes, and interactions with solvent molecules. nih.gov For a system like this compound, MD simulations could be used to study its aggregation behavior, which is important for applications in materials science.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be used to identify and characterize the molecule experimentally. winterschool.cc Methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. acs.orgrsc.org This allows for the assignment of experimentally observed absorption bands to specific electronic excitations.

Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, the structure of a synthesized compound can be confirmed. For rotational spectroscopy, quantum chemical calculations can determine rotational constants with high accuracy, which are essential for identifying molecules in the gas phase, such as in astrochemistry. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
UV-Vis Spectroscopyλmax (nm)(Calculated)
Infrared SpectroscopyKey Vibrational Frequencies (cm⁻¹)C=N stretch, C-S stretch, Aromatic C-H bend
¹³C NMR SpectroscopyChemical Shifts (ppm)(Calculated for each unique carbon)
¹H NMR SpectroscopyChemical Shifts (ppm)(Calculated for each unique hydrogen)

Note: The predicted values would be generated through specific quantum chemical calculations (e.g., TD-DFT for UV-Vis, DFT for vibrational frequencies, and GIAO-DFT for NMR shifts).

Data-Driven Approaches for Structure-Property Relationship Prediction in Hetero-Polycyclic Aromatic Systems

In recent years, data-driven approaches, including machine learning, have emerged as powerful tools for predicting the properties of molecules. acs.orgnih.gov By training models on large datasets of known compounds, it is possible to establish quantitative structure-property relationships (QSPRs). beilstein-journals.orgnih.govchemrxiv.orgnih.gov These models can then predict the properties of new, unstudied molecules like this compound with a high degree of accuracy and at a fraction of the computational cost of traditional quantum chemical calculations. acs.org

For hetero-polycyclic aromatic systems, a database containing information on properties like the HOMO-LUMO gap, electron affinity, and ionization potential for a diverse set of molecules can be used to build a predictive model. chemrxiv.orgresearchgate.net The structural features of this compound (e.g., number of rings, types of heteroatoms, connectivity) would serve as inputs for the trained model to predict its electronic and photophysical properties. beilstein-journals.orgnih.govchemrxiv.org This approach is particularly useful for high-throughput screening of large chemical spaces to identify candidate molecules for specific applications. acs.org

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the detailed structural elucidation of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ) in ppm, relative to a standard reference, and the coupling constants (J) in Hertz, offer primary clues to the connectivity of atoms within the molecule. For instance, in related isoquinoline (B145761) derivatives, aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, while aliphatic protons are found further upfield.

Given the complexity and potential for overlapping signals in the 1D spectra of this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the fused ring structure. Furthermore, the Nuclear Overhauser Effect (NOE), studied through NOESY experiments, provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation in solution.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoquinoline Moiety

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H 7.20 - 8.50 (m) 120.0 - 150.0
CH₂ (ring) 2.60 - 3.20 (m) 45.0 - 60.0
OCH₃ 3.84 (s) 55.5

Note: This table presents typical chemical shift ranges for substituted isoquinoline systems and is for illustrative purposes. Actual values for this compound would be specific to its unique structure. Data adapted from related isoquinoline alkaloid studies.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate gas-phase ions of the molecule with minimal fragmentation. The high resolving power of analyzers like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) allows for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or more decimal places. This precision enables the unambiguous determination of the molecular formula from the experimental data.

In addition to providing the molecular ion peak, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, for example through collision-induced dissociation (CID), a characteristic pattern of daughter ions is produced. The analysis of these fragments can help to confirm the connectivity of the different ring systems within this compound.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺ [Calculated Value] [Observed Value]
[M+Na]⁺ [Calculated Value] [Observed Value]

Note: This table illustrates how HRMS data is presented. The actual values would depend on the elemental composition of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. This technique, when applicable, can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. The resulting crystal structure reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the material's bulk properties.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The absolute configuration of chiral centers, if any, can also be established using this method. The structural parameters obtained from X-ray crystallography are invaluable for validating theoretical models and understanding structure-property relationships.

Table 3: Illustrative Crystallographic Data Presentation

Parameter Value
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Åα = 90°, β = [value]°, γ = 90°
Bond Length (C-S) [e.g., 1.75 Å]
Bond Angle (C-N-C) [e.g., 118°]

Note: This table demonstrates the type of data obtained from an X-ray crystallographic analysis. The specific values are hypothetical.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the promotion of electrons from the ground state to various excited states. The complex, conjugated π-system of this compound is expected to give rise to characteristic absorption bands, likely in the UV and possibly the visible region of the electromagnetic spectrum. These absorptions are typically attributed to π-π* transitions within the aromatic framework.

Fluorescence spectroscopy provides information about the molecule's emissive properties. After being excited to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. The difference between the absorption maximum (λmax) and the emission maximum is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. These photophysical parameters are sensitive to the molecular structure and the solvent environment.

Table 4: Representative Photophysical Data for Aromatic Heterocycles

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Hexane [Value] [Value] [Value]
Ethanol [Value] [Value] [Value]

Note: This table illustrates how photophysical data can vary with solvent polarity. The values are placeholders.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Structural Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of this compound. Both techniques probe the quantized vibrational energy levels of the molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and vibrations that cause a change in the polarizability of the molecule are Raman active.

Table 5: Typical Infrared and Raman Active Vibrational Frequencies

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
C=N Stretch 1690-1640 1690-1640
Aromatic C=C Stretch 1600-1450 1600-1450
C-S Stretch 700-600 700-600

Note: This table provides general ranges for characteristic vibrational frequencies.

Derivatives and Analogues of 1h Benzo De Thiazolo 5,4 G Isoquinoline

Synthesis of Substituted 1H-Benzo[DE]thiazolo[5,4-G]isoquinolines

The direct synthesis of substituted derivatives of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline is a complex challenge. However, insights can be drawn from the synthesis of related fused heterocyclic systems, such as benzothiazole-isoquinoline derivatives. A common strategy involves a fusion technique to create multi-target-directed ligands. For instance, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides with various substitutions on the benzothiazole (B30560) ring have been synthesized. rsc.org The general synthetic approach for these derivatives is outlined below.

Synthetic Scheme for Novel Benzothiazole–Isoquinoline (B145761) Derivatives rsc.org

StepReactantsReagents and ConditionsProduct
1Substituted 2-aminobenzothiazole, Chloroacetyl chlorideDichloromethane, Triethylamine2-chloro-N-(substituted-benzo[d]thiazol-2-yl)acetamide
2(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Product from Step 1Acetonitrile, Potassium carbonate(R)-N-(substituted-benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

This modular approach allows for the introduction of a variety of substituents onto the benzothiazole portion of the molecule, thereby enabling the exploration of structure-activity relationships. The resulting derivatives can be characterized using standard spectroscopic methods such as HPLC, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. rsc.org

Another relevant synthetic platform is the preparation of thiazolo[5,4-f]quinazolines, which share a similar fused heterocyclic core. A versatile molecular platform for creating diverse derivatives is 6-aminobenzo[d]thiazole-2,7-dicarbonitrile. nih.gov This intermediate can be subjected to a Dimroth rearrangement and reactions with various anilines under microwave irradiation to yield a library of substituted thiazolo[5,4-f]quinazolines. nih.govnih.gov

Strategies for Diversification of the Fused Heterocyclic Skeleton

Diversifying the fused heterocyclic skeleton of thiazoloisoquinolines is crucial for expanding the accessible chemical space and discovering novel compounds with unique properties. Several strategies for skeletal editing and diversification of nitrogen-containing heterocycles have been developed, which can be conceptually applied to the this compound system.

One major approach is through tandem reactions , which allow for multiple bond-forming events to occur in a single operation, leading to complex fused-ring systems from simpler building blocks. For example, microwave-assisted, copper-catalyzed cascade annulation reactions have been used to create diverse polycyclic nitrogen heterocycles. rsc.org Such methods are atom- and step-economical and can be adapted to generate libraries of related compounds. cdnsciencepub.com

Skeletal editing offers another powerful strategy. This involves the targeted insertion, deletion, or swapping of atoms within the heterocyclic core. For instance, methods have been developed for the conversion of pyrimidines to pyrazoles through a formal carbon deletion, which involves a mild triflylation and hydrazine-mediated remodeling. nih.gov Another innovative technique is the photomediated transformation of indazoles to benzimidazoles via a nitrogen-carbon transposition. nih.gov These advanced strategies, while not yet reported for this compound itself, represent the frontier of heterocyclic chemistry and could potentially be adapted to modify its core structure.

Furthermore, the diversification of benzo-fused heterocycles can be achieved through late-stage functionalization. Transition-metal-catalyzed cross-coupling reactions are a common tool, although they can present challenges with purification from metal impurities. cdnsciencepub.com Alternative one-pot protocols that avoid transition metals are therefore highly desirable.

Exploration of Various Isomeric Thiazoloisoquinolines and Their Synthetic Accessibility

The fusion of a thiazole (B1198619) ring to an isoquinoline core can result in several constitutional isomers, each with a unique spatial arrangement and potentially different properties. The synthesis of many of these isomers has been a subject of considerable research. Among the possible isomers, thiazolo[4,5-c], [5,4-c], [5,4-f], [4,5-h], and [5,4-h]isoquinolines have been successfully synthesized. cdnsciencepub.com However, isomers such as thiazolo[4,5-f]- and -[5,4-g]isoquinolines have proven to be more challenging to access.

Synthetic Accessibility of Thiazoloisoquinoline Isomers

IsomerStarting MaterialKey Synthetic StepsReference
Thiazolo[4,5-c]isoquinoline 3-AminoisoquinolineReaction with potassium thiocyanate (B1210189) and bromine, followed by cyclization. cdnsciencepub.com
Thiazolo[5,4-c]isoquinoline 4-AminoisoquinolineConversion to 4-amino-3-thiocyanoisoquinoline, followed by cyclization to 2-aminothiazolo[5,4-c]isoquinoline and subsequent deamination. cdnsciencepub.com
2-Halobenzaldehydes and Dithiooxamide (B146897)Reaction catalyzed by lanthanum(III) triflate. rsc.orgrsc.orgresearchgate.net
Thiazolo[5,4-f]isoquinoline 6-Aminoisoquinoline (B57696)Thiocyanation to 6-amino-5-thiocyanoisoquinoline, followed by cyclization and deamination. cdnsciencepub.com
Thiazolo[4,5-h]isoquinoline 7-AminoisoquinolineThiocyanation to 7-amino-8-thiocyanoisoquinoline, followed by cyclization and deamination. cdnsciencepub.comcdnsciencepub.com

The synthesis of thiazolo[5,4-c]isoquinolines can be achieved through a novel and straightforward method involving the reaction of dithiooxamide with appropriately substituted 2-halobenzaldehydes. rsc.orgrsc.orgresearchgate.net The use of a lanthanum(III) triflate catalyst has been shown to favor the formation of the thiazolo[5,4-c]isoquinoline product. rsc.orgrsc.org

For thiazolo[4,5-h]isoquinoline , the synthesis starts from 7-aminoisoquinoline. This is converted in four steps, beginning with a reaction with potassium thiocyanate and bromine to yield 7-amino-8-thiocyanoisoquinoline. This intermediate is then cyclized using hydrochloric acid to produce 2-aminothiazolo[4,5-h]isoquinoline. A subsequent Sandmeyer reaction gives the 2-chloro derivative, which is finally reduced to the parent thiazolo[4,5-h]isoquinoline. cdnsciencepub.comcdnsciencepub.com A similar multi-step approach starting from 6-aminoisoquinoline is used to obtain thiazolo[5,4-f]isoquinoline . cdnsciencepub.com

The synthesis of thiazolo[4,5-c]isoquinoline has been accomplished starting from 3-aminoisoquinoline in a four-step process. cdnsciencepub.com The synthesis of thiazolo[5,4-c]isoquinoline has also been reported through the cyclization of 4-amino-3-thiocyanoisoquinoline. cdnsciencepub.com This intermediate is converted to 2-aminothiazolo[5,4-c]isoquinoline, which is then transformed into the parent heterocycle via its 2-chloro derivative. cdnsciencepub.com

The varied synthetic routes to these isomers highlight the influence of substituent positioning on the starting isoquinoline ring on the course of the reaction and the final isomeric product obtained. The accessibility of these different scaffolds is crucial for a comprehensive exploration of the chemical and biological landscape of the thiazoloisoquinoline family.

Structure Property Relationships in 1h Benzo De Thiazolo 5,4 G Isoquinoline Systems

Influence of Substituent Effects on Electronic Configuration and Reactivity

The electronic landscape of the 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline system is highly susceptible to the nature and position of substituents. These appended chemical groups can significantly alter the electron density distribution across the fused rings, thereby influencing the molecule's reactivity and electronic properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's behavior as a nucleophile or electrophile.

Research on related benzothiazole (B30560) and isoquinoline (B145761) derivatives provides insights into these effects. For instance, in benzothiazole systems, the introduction of an electron-donating methyl group (-CH₃) and an electron-withdrawing nitro group (-NO₂) has been shown to tune the optoelectronic and charge transport properties. mdpi.com Similarly, studies on substituted benzodiazepines have demonstrated that attractor groups like -NO₂ and -Cl decrease the HOMO energy while increasing the LUMO energy, whereas donor groups like -CH₃ have the opposite effect. mdpi.com In the context of this compound, an EDG would likely increase the electron density on the heterocyclic rings, enhancing its nucleophilicity and susceptibility to electrophilic attack. Conversely, an EWG would decrease the electron density, making the system more prone to nucleophilic attack.

The reactivity of the system is also dictated by the position of substitution. For example, in benzoquinone derivatives, the rate of reaction with nucleophiles is significantly enhanced by electron-wielding substituents, with the position of these substituents influencing the reaction pathway. nih.gov In the this compound framework, substitution at different positions on the benzene (B151609), thiazole (B1198619), or isoquinoline rings would lead to distinct changes in local electron densities, thereby directing the regioselectivity of chemical reactions.

The following table, based on general principles observed in related heterocyclic systems, illustrates the expected influence of various substituents on the electronic properties of a hypothetical this compound derivative.

Substituent (R)TypeExpected Effect on Electron DensityExpected Impact on Reactivity
-NH₂Electron-DonatingIncreaseEnhances susceptibility to electrophilic attack
-OCH₃Electron-DonatingIncreaseEnhances susceptibility to electrophilic attack
-CH₃Electron-DonatingSlight IncreaseSlightly enhances susceptibility to electrophilic attack
-HNeutralBaselineBaseline reactivity
-ClElectron-WithdrawingDecreaseEnhances susceptibility to nucleophilic attack
-CNElectron-WithdrawingDecreaseEnhances susceptibility to nucleophilic attack
-NO₂Electron-WithdrawingStrong DecreaseStrongly enhances susceptibility to nucleophilic attack

Correlation between Molecular Architecture and Photophysical Behavior

Studies on various isoquinoline derivatives have shown that their absorption and emission spectra are highly dependent on their chemical structure. mdpi.com For instance, increasing the rigidity of the molecular structure, such as by introducing a four-membered lactam ring fused to an isoquinoline, can lead to a significant increase in the fluorescence quantum yield. mdpi.com This suggests that constraining the intramolecular rotations and vibrations in the this compound system could enhance its emission properties.

The photophysical properties of related thiazolo[5,4-d]thiazole (B1587360) derivatives have also been shown to be a function of their crystal packing. rsc.orgresearchgate.net Different packing modes, such as herringbone or slipped-stack arrangements, which are influenced by intermolecular non-covalent interactions, can lead to a wide range of fluorescence colors from blue to orange-red. rsc.orgresearchgate.net This indicates that the solid-state emission of this compound derivatives could be tuned by controlling their crystalline morphology.

The following table presents photophysical data for a selection of isoquinoline derivatives, which can serve as a reference for predicting the potential behavior of substituted this compound systems.

Compound (Isoquinoline Derivative)λmax abs (nm)λmax em (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φfl)
1-(isoquinolin-3-yl)azetidin-2-one (3a) mdpi.com33737028010.963
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b) mdpi.com33742565900.435
1-(isoquinolin-3-yl)piperidin-2-one (3c) mdpi.com33642869400.160
1-(isoquinolin-3-yl)azepan-2-one (3d) mdpi.com33742969650.081

Data from a study on isoquinoline derivatives in 0.1 M H₂SO₄ solution. mdpi.com

Relationship between Ring Fusion Patterns and Aromaticity/Stability

The fusion pattern in this compound, where the thiazole ring is fused in a specific manner to the benzo[de]isoquinoline backbone, will dictate the bond lengths and angles, and consequently, the degree of π-orbital overlap. This, in turn, affects the resonance stabilization energy of the molecule. Any deviation from planarity in the fused system would disrupt the π-conjugation and potentially decrease its aromaticity and stability. The stability of such systems is also influenced by the presence of heteroatoms; for example, N-heteroacenes are known to have lower electron affinity and ionization potential compared to their acene counterparts, which contributes to their stability and electron-transporting properties. nih.gov

Computational and Data-Driven Approaches to Elucidate Structure-Property Correlations

Computational chemistry and data-driven methods are powerful tools for investigating the complex structure-property relationships in molecules like this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and electron density distribution. mdpi.comnih.gov These calculations can predict how different substituents will affect the electronic configuration and reactivity of the core structure. mdpi.com

For instance, time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption spectra of these molecules, helping to understand the influence of structural modifications on their photophysical properties. mdpi.com Computational methods have been successfully used to predict the energy gaps of donor-acceptor based materials, which is crucial for their application in electronic devices. mdpi.com

Data-driven approaches, leveraging large chemical datasets, can uncover hidden relationships between molecular structure and properties. beilstein-journals.org By analyzing vast numbers of polycyclic aromatic systems, it is possible to identify trends related to the effects of electron count, geometry, and heteroatom composition on electronic properties. beilstein-journals.org A computer-aided drug design (CADD) approach was used for a library of thiazolo[5,4-c]isoquinoline derivatives to predict their biological targets, demonstrating the utility of computational screening. researchgate.net Such in silico methods can guide the synthesis of new this compound derivatives with desired characteristics, accelerating the discovery of novel functional materials.

Future Research Directions and Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds has traditionally relied on methods that are often resource-intensive and generate significant chemical waste. nih.gov A major future direction for the synthesis of 1H-Benzo[de]thiazolo[5,4-g]isoquinoline and its derivatives will be the development of green and sustainable synthetic protocols. numberanalytics.com This aligns with the broader push in the chemical industry to adopt more environmentally benign practices. ijpsjournal.com

Key areas of innovation are expected to include:

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. numberanalytics.com Future research will likely focus on employing heterogeneous catalysts, organocatalysts, and even biocatalysts to facilitate the key bond-forming reactions in the synthesis of the target molecule. nih.govnih.gov Metal-organic frameworks (MOFs) may also offer tunable catalytic platforms. jocpr.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have demonstrated the potential to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of various heterocyclic systems. jocpr.comnih.gov The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable production methods.

Renewable Feedstocks: A long-term goal will be to move away from petroleum-based starting materials and towards renewable resources derived from biomass. ijpsjournal.com This presents a substantial challenge for the synthesis of complex aromatic systems but is a critical step towards a truly sustainable chemical industry.

Green Synthesis ApproachPotential Advantages for this compound SynthesisKey Challenges
Multi-Component Reactions Reduced waste, simplified procedures, increased efficiency.Identification of suitable starting materials and reaction conditions.
Heterogeneous Catalysis Catalyst recyclability, easier product purification.Catalyst deactivation, achieving high selectivity.
Microwave/Ultrasound Faster reaction times, lower energy consumption.Scale-up limitations, specialized equipment.
Biocatalysis High selectivity, mild reaction conditions. numberanalytics.comEnzyme stability, limited substrate scope.

Unveiling Novel Reactivity Pathways and Unexpected Transformations

The rich electronic landscape of polycyclic heteroaromatic systems often gives rise to novel and sometimes unexpected reactivity. A significant area of future research will be the exploration of the chemical behavior of the this compound core. The interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atoms within the fused ring system is expected to lead to unique reactivity patterns.

Future investigations will likely focus on:

Late-Stage Functionalization: The ability to selectively introduce functional groups onto the heterocyclic scaffold at a late stage in the synthesis is crucial for creating libraries of derivatives for various applications. nih.gov Research into C-H activation and other direct functionalization methods will be paramount.

Cycloaddition Reactions: The extended π-system of this compound could participate in various cycloaddition reactions, providing access to even more complex and three-dimensional structures.

Photochemical and Electrochemical Transformations: The response of the molecule to light and electrical current could unveil unique reaction pathways, including dearomatization reactions to access non-aromatic polycyclic compounds. rsc.org

Ring-Opening and Rearrangement Reactions: Under specific conditions, the fused ring system may undergo cleavage or rearrangement, leading to the formation of novel heterocyclic frameworks. These transformations, while sometimes unexpected, can provide valuable insights into the fundamental reactivity of the molecule. nih.gov

Advancements in Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov For a molecule as complex as this compound, where experimental data is scarce, computational modeling will be instrumental in predicting its properties and guiding experimental efforts. nih.gov

Future computational studies are anticipated to address:

Structural and Electronic Properties: DFT calculations can provide detailed insights into the molecule's geometry, aromaticity, and electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals. nih.govrsc.org This information is crucial for understanding its reactivity and photophysical properties.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions and predict the feasibility of different reaction pathways. rsc.org This can help in optimizing reaction conditions and avoiding unproductive experimental routes.

Spectroscopic Prediction: Calculating theoretical NMR, UV-Vis, and fluorescence spectra can aid in the characterization of newly synthesized derivatives of this compound.

Predictive Design of Functional Materials: By modeling the properties of virtual libraries of derivatives, computational chemistry can accelerate the discovery of new molecules with desired characteristics for applications in material science, such as organic electronics. nih.gov

Computational MethodApplication to this compoundPredicted Outcome
DFT Geometry optimization and electronic structure calculation. nih.govnih.govPrediction of bond lengths, bond angles, and orbital energies.
TD-DFT Simulation of electronic absorption and emission spectra. rsc.orgEstimation of λmax for absorption and fluorescence.
NICS Aromaticity assessment of individual rings. rsc.orgQuantification of the aromatic character of the thiazole (B1198619) and isoquinoline (B145761) moieties.
Molecular Dynamics Simulation of intermolecular interactions and self-assembly.Insight into potential crystal packing and supramolecular structures.

Exploration of Supramolecular Architectures Incorporating the Thiazoloisoquinoline Core

The planar and extended π-surface of this compound makes it an excellent candidate for the construction of ordered supramolecular assemblies. nih.gov The presence of heteroatoms also provides opportunities for specific non-covalent interactions, such as hydrogen bonding and π-π stacking.

Future research in this area will likely involve:

Crystal Engineering: The systematic study of the solid-state packing of this compound and its derivatives to control their crystal structures and bulk properties.

Self-Assembly in Solution: Investigating the spontaneous organization of these molecules into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals, in different solvents.

Host-Guest Chemistry: The design of macrocyclic structures based on the this compound framework that can selectively bind to guest molecules.

Coordination Chemistry: The use of the nitrogen atoms in the heterocyclic system as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks with interesting electronic and magnetic properties. nih.gov

Expanding Material Science Applications into Emerging Technologies

Fused heterocyclic compounds are at the heart of many advanced materials. msesupplies.com The unique combination of a benzothiazole (B30560) and a benzo[de]isoquinoline ring system in this compound suggests a range of potential applications in emerging technologies.

Future exploration in material science could include:

Organic Electronics: The extended conjugation and potential for charge transport make this heterocyclic system a promising building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Chemosensors: Judicious functionalization of the this compound core could lead to compounds that exhibit changes in their photophysical properties upon binding to specific analytes, enabling their use as fluorescent chemosensors. nih.gov

Nonlinear Optics: Polycyclic aromatic systems with strong intramolecular charge transfer character can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical data storage.

Functional Dyes and Pigments: The inherent chromophoric nature of this fused ring system suggests its potential as a scaffold for novel dyes and pigments with high stability and unique coloristic properties.

Q & A

What are the common synthetic routes for 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline?

Level: Basic
Answer:
The synthesis typically involves cyclization of ortho-amino-thiocyanatoisoquinoline precursors. For example:

  • Step 1: Start with 5-nitroisoquinoline as a commercially available precursor.
  • Step 2: Reduce to 5-aminoisoquinoline, followed by thiocyanation at specific positions using KSCN and Br₂ in acetic acid.
  • Step 3: Cyclize under acidic conditions (e.g., EtOH-HCl) to form the thiazoloisoquinoline core .
    Structural confirmation relies on HMQC and HMBC NMR correlations to assign ¹H and ¹³C signals, ensuring regioselectivity .

How is spectroscopic characterization performed for this compound and its derivatives?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy: HMQC and HMBC experiments resolve overlapping signals in fused-ring systems, distinguishing between isomers like thiazolo[4,5-f] and [5,4-g]isoquinolines .
  • UV-Vis Spectroscopy: Absorbance maxima (e.g., ~300–350 nm) correlate with π→π* transitions in the aromatic system, aiding in purity assessment .
  • Mass Spectrometry: GC-EI MS provides molecular ion peaks (e.g., m/z 218 for base structures) and fragmentation patterns .

What challenges arise in achieving regioselective thiocyanation during synthesis?

Level: Advanced
Answer:
Regioselectivity is influenced by steric and electronic factors. For instance:

  • Early attempts to thiocyanate 5-aminoisoquinoline yielded undesired C-8 substitution instead of C-6, preventing cyclization .
  • Solution: Optimize reaction conditions (e.g., temperature, solvent polarity) or use alternative reagents like alkyl isothiocyanates to direct substitution to the desired position .

How do substituents influence the bioactivity of thiazoloisoquinoline derivatives?

Level: Advanced
Answer:
Structure-activity relationships (SAR) reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance DNA intercalation by stabilizing interactions with topoisomerase II .
  • Alkylamino/anilino substituents at position 2 improve COX-1/COX-2 inhibition, with IC₅₀ values varying by >10-fold depending on substituent bulk .
  • Aryl groups in derivatives like NAP-6 activate the aryl hydrocarbon receptor (AHR) pathway, selectively inhibiting breast cancer cells (GI₅₀ = 100 nM) .

How can conflicting bioactivity data in literature be resolved?

Level: Advanced
Answer:
Discrepancies often stem from:

  • Assay conditions: Varying pH, solvent (e.g., DMSO vs. aqueous buffers), or enzyme isoforms (e.g., Topo IIα vs. IIβ) .
  • Substituent purity: Trace impurities from side reactions (e.g., incomplete cyclization) may skew results. Validate via HPLC and control experiments .

What computational methods predict reactivity or binding interactions of this compound?

Level: Advanced
Answer:

  • DFT Calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic substitution .
  • Molecular Docking: Simulate interactions with targets like HCV NS5B polymerase, identifying key residues (e.g., Pro495, Leu497) for inhibitor design .

Why do certain isomers (e.g., thiazolo[4,5-f]isoquinoline) resist synthesis via conventional routes?

Level: Advanced
Answer:
Isomeric stability depends on ring strain and orbital alignment. For example:

  • Thiazolo[4,5-f]isoquinoline initially failed due to unfavorable thiocyanation at C-8. A revised route using SnCl₂·2H₂O reduction of nitro precursors enabled correct C-6 functionalization .
  • Steric hindrance in [5,4-g] isomers necessitates milder cyclization conditions (e.g., lower HCl concentration) .

How can synthetic yields be improved for derivatives with bulky substituents?

Level: Advanced
Answer:

  • Optimize Solvent Systems: Use polar aprotic solvents (e.g., DMF) to solubilize bulky intermediates .
  • Catalytic Additives: Pd/C or Amberlyst 15 reduces side reactions during cyclization, improving yields from ~40% to >70% .

What strategies enable selective functionalization at non-equivalent positions?

Level: Advanced
Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc before introducing substituents .
  • Directed Metalation: Use n-BuLi to deprotonate specific C-H bonds, enabling regioselective alkylation or halogenation .

What mechanistic pathways explain its biological activity (e.g., anticancer effects)?

Level: Advanced
Answer:

  • DNA Intercalation: Planar derivatives (e.g., naphthalimide analogs) stabilize DNA-topoisomerase II complexes, inducing double-strand breaks .
  • Enzyme Inhibition: 2-Amino derivatives competitively bind HCV NS5B polymerase (IC₅₀ = 0.5–2 µM) by mimicking nucleotide substrates .
  • AHR Activation: NAP-6 upregulates CYP1 monooxygenases, triggering apoptosis in triple-negative breast cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.